Cas no 2172502-73-5 (tert-butyl N-3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl-N-methylcarbamate)

tert-butyl N-3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl-N-methylcarbamate 化学的及び物理的性質
名前と識別子
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- 2172502-73-5
- EN300-1591785
- tert-butyl N-[3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl]-N-methylcarbamate
- tert-butyl N-3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl-N-methylcarbamate
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- インチ: 1S/C15H23ClN2O4/c1-15(2,3)22-14(20)18(4)8-11(19)9-21-13-6-5-10(17)7-12(13)16/h5-7,11,19H,8-9,17H2,1-4H3
- InChIKey: HQHZYLOIYWMUFN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1OCC(CN(C)C(=O)OC(C)(C)C)O)N
計算された属性
- せいみつぶんしりょう: 330.1346349g/mol
- どういたいしつりょう: 330.1346349g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 7
- 複雑さ: 362
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 85Ų
tert-butyl N-3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl-N-methylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1591785-50mg |
tert-butyl N-[3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl]-N-methylcarbamate |
2172502-73-5 | 50mg |
$744.0 | 2023-09-23 | ||
Enamine | EN300-1591785-100mg |
tert-butyl N-[3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl]-N-methylcarbamate |
2172502-73-5 | 100mg |
$779.0 | 2023-09-23 | ||
Enamine | EN300-1591785-5000mg |
tert-butyl N-[3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl]-N-methylcarbamate |
2172502-73-5 | 5000mg |
$2566.0 | 2023-09-23 | ||
Enamine | EN300-1591785-0.05g |
tert-butyl N-[3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl]-N-methylcarbamate |
2172502-73-5 | 0.05g |
$744.0 | 2023-07-10 | ||
Enamine | EN300-1591785-1.0g |
tert-butyl N-[3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl]-N-methylcarbamate |
2172502-73-5 | 1.0g |
$884.0 | 2023-07-10 | ||
Enamine | EN300-1591785-1000mg |
tert-butyl N-[3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl]-N-methylcarbamate |
2172502-73-5 | 1000mg |
$884.0 | 2023-09-23 | ||
Enamine | EN300-1591785-0.25g |
tert-butyl N-[3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl]-N-methylcarbamate |
2172502-73-5 | 0.25g |
$814.0 | 2023-07-10 | ||
Enamine | EN300-1591785-0.5g |
tert-butyl N-[3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl]-N-methylcarbamate |
2172502-73-5 | 0.5g |
$849.0 | 2023-07-10 | ||
Enamine | EN300-1591785-250mg |
tert-butyl N-[3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl]-N-methylcarbamate |
2172502-73-5 | 250mg |
$814.0 | 2023-09-23 | ||
Enamine | EN300-1591785-0.1g |
tert-butyl N-[3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl]-N-methylcarbamate |
2172502-73-5 | 0.1g |
$779.0 | 2023-07-10 |
tert-butyl N-3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl-N-methylcarbamate 関連文献
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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8. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
tert-butyl N-3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl-N-methylcarbamateに関する追加情報
Comprehensive Overview of tert-butyl N-3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl-N-methylcarbamate (CAS No. 2172502-73-5)
The compound tert-butyl N-3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl-N-methylcarbamate (CAS No. 2172502-73-5) is a specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a tert-butyl carbamate group and a chlorophenoxy moiety, makes it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its potential applications in drug discovery and crop protection formulations.
In recent years, the demand for novel carbamate derivatives has surged, driven by their versatility in medicinal chemistry. The presence of both amino and hydroxypropyl functional groups in this compound allows for diverse chemical modifications, enabling the development of targeted therapies. This aligns with current trends in personalized medicine, where small-molecule inhibitors and enzyme modulators are highly sought after.
From an agrochemical perspective, the chlorophenoxy segment of tert-butyl N-3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl-N-methylcarbamate suggests potential herbicidal or plant growth-regulating properties. This is particularly relevant as the agricultural sector seeks eco-friendly alternatives to traditional pesticides. The compound's structural features may contribute to selective weed control mechanisms, a hot topic in sustainable farming practices.
The synthesis of CAS 2172502-73-5 typically involves multi-step organic reactions, including etherification and carbamate formation. Advanced purification techniques such as column chromatography and recrystallization are crucial for obtaining high-purity material suitable for research applications. Analytical characterization using NMR spectroscopy, mass spectrometry, and HPLC confirms the compound's structural integrity.
Stability studies indicate that proper storage conditions (typically 2-8°C in anhydrous environments) are essential for maintaining the compound's shelf life. Researchers should note that the amino group may require protection during certain synthetic procedures to prevent unwanted side reactions. These technical considerations are frequently searched by synthetic chemists working with similar N-methylcarbamate derivatives.
In drug discovery pipelines, compounds like tert-butyl N-3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl-N-methylcarbamate serve as valuable scaffolds for structure-activity relationship (SAR) studies. The pharmaceutical industry's growing focus on kinase inhibitors and GPCR modulators has increased interest in such molecular frameworks. Computational chemistry approaches, including molecular docking simulations, are often employed to predict potential biological targets.
Environmental fate studies of similar compounds suggest that the hydroxypropyl chain may enhance biodegradability compared to more hydrophobic analogs. This environmental profile is becoming increasingly important as regulatory agencies emphasize green chemistry principles in chemical development. Researchers are actively investigating the metabolic pathways and degradation products of such molecules.
The global market for specialized chemical intermediates like CAS 2172502-73-5 continues to expand, driven by pharmaceutical R&D investments and agricultural innovation. Custom synthesis services frequently list such compounds in their catalogs, catering to the needs of academic and industrial researchers. Proper handling procedures, including the use of appropriate PPE and ventilation systems, are always recommended when working with this class of organic compounds.
Future research directions may explore the compound's potential in prodrug design or as a building block for bioconjugates. The amino group provides an attachment point for various targeting moieties, making it interesting for drug delivery systems. These applications align with current trends in precision medicine and theranostics, areas generating substantial scientific interest.
In analytical applications, derivatives of tert-butyl N-3-(4-amino-2-chlorophenoxy)-2-hydroxypropyl-N-methylcarbamate may serve as chromatographic standards or mass spec tags for biomolecule detection. The compound's UV-active aromatic system makes it suitable for various detection methods in analytical chemistry workflows. These technical applications are frequently discussed in method development forums.
As with any specialized chemical, researchers should consult comprehensive safety data sheets and relevant literature before handling 2172502-73-5. The compound's full characterization data, including spectroscopic properties and solubility parameters, are essential for proper experimental design. These practical considerations are common search queries among laboratory professionals working with novel organic intermediates.
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